molecular formula C14H16ClFO3 B1326035 Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate CAS No. 951886-40-1

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate

Cat. No.: B1326035
CAS No.: 951886-40-1
M. Wt: 286.72 g/mol
InChI Key: BIPWTTDVCADHBS-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate (CAS 951886-25-2) is a high-purity chemical compound with the molecular formula C14H16ClFO3 and a molecular weight of 286.73 g/mol . This ester features a hexanoate chain terminated with a ketone-linked 4-chloro-2-fluorophenyl ring, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry. Its primary research application is as a key synthetic intermediate in the development of novel pharmaceutical agents. Compounds with the 2-chloro-4-fluorophenyl moiety, such as this one, have been identified in non-clinical pharmacokinetic studies for their role in forming the core structure of biologically active molecules . Researchers value this compound for its reactivity, which allows for further functionalization at the ester and ketone groups, enabling the construction of more complex target molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPWTTDVCADHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Analysis of 4-Chloro-2-Fluorophenyl Hexanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated phenyl esters represent a privileged scaffold in medicinal chemistry and materials science, where the strategic incorporation of halogen atoms can profoundly modulate a molecule's physicochemical and biological properties.[1][2] This guide provides an in-depth examination of 4-chloro-2-fluorophenyl hexanoate and its derivatives. We explore the synthetic routes to this class of compounds, detail their key chemical and physical properties, and present a comprehensive guide to their characterization using modern spectroscopic and chromatographic techniques. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Protocols for synthesis and quality control are provided, alongside a discussion of the molecule's reactivity and potential in a pharmacological context.

Introduction: Significance of the 4-Chloro-2-Fluorophenyl Ester Scaffold

The 4-chloro-2-fluorophenyl hexanoate structure combines several features of high interest in molecular design. The phenyl ester linkage is a common motif in bioactive molecules. The presence of both chlorine and fluorine atoms on the aromatic ring offers a unique electronic and steric profile. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific interactions with biological targets.[3][4] The hexanoate tail provides significant lipophilicity, which is a critical parameter for tuning the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Derivatives of this core structure have been investigated for a range of biological activities, including potential anticancer, antiangiogenic, and antioxidant effects.[5][6][7] Understanding the fundamental chemical properties, stability, and analytical profile of this scaffold is therefore essential for its effective utilization in research and development. This guide serves as a comprehensive technical resource for scientists working with or developing molecules based on this framework.

Synthesis and Purification

The most direct and common method for synthesizing 4-chloro-2-fluorophenyl hexanoate is through the esterification of 4-chloro-2-fluorophenol with a hexanoyl derivative. The choice of the acylating agent and catalyst is critical for optimizing reaction yield and purity.

Synthetic Strategy: Acylation of 4-Chloro-2-Fluorophenol

The reaction involves the formation of an ester bond between the phenolic hydroxyl group and the carbonyl carbon of a hexanoyl group. Using hexanoyl chloride is often preferred due to its higher reactivity compared to hexanoic acid. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.

G phenol 4-Chloro-2-fluorophenol r_center phenol->r_center hexanoyl_chloride Hexanoyl Chloride hexanoyl_chloride->r_center base Base (e.g., Triethylamine) Solvent (e.g., DCM) p_center base->p_center Reaction Conditions product 4-Chloro-2-fluorophenyl Hexanoate byproduct Triethylammonium Chloride r_center->p_center + p_center->product p_center->byproduct

Caption: General reaction scheme for the synthesis of 4-chloro-2-fluorophenyl hexanoate.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure on a laboratory scale.

Materials:

  • 4-Chloro-2-fluorophenol (1.0 eq)

  • Hexanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-fluorophenol in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Reagents: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of hexanoyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]

  • Workup - Quenching: Once the starting material is consumed, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted hexanoyl chloride and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This step is essential to remove any side products and unreacted starting materials.

Physicochemical Properties

The chemical properties of the title compound are dictated by its constituent functional groups: the halogenated aromatic ring and the ester-linked alkyl chain.

PropertyPredicted/Estimated ValueSignificance in Drug Development
Molecular FormulaC₁₂H₁₄ClFO₂Defines the exact composition and molecular weight.
Molecular Weight244.69 g/mol Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five.
Physical FormLikely a colorless to pale yellow oil or low-melting solid.Affects handling, formulation, and storage requirements.
Boiling Point> 290 °C at 760 mmHg (estimated)[9]Important for purification by distillation and assessing thermal stability during processing.
Density~1.2 ± 0.1 g/cm³ (estimated)[9]Relevant for formulation and manufacturing processes.
logP (Octanol-Water)~4.5 - 5.0 (estimated)A key indicator of lipophilicity, which impacts solubility, membrane permeability, and protein binding.
Water SolubilityLow (estimated)[10]Critically affects bioavailability and formulation strategies for aqueous delivery.
Stability Profile
  • Hydrolytic Stability: The ester linkage is the most labile part of the molecule. It is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-chloro-2-fluorophenol and hexanoic acid. The rate of hydrolysis is significantly faster under basic conditions (saponification). Stability studies at various pH values are critical to determine potential shelf-life and in-vivo fate.[11][12]

  • Thermal Stability: The compound is expected to have good thermal stability due to the aromatic core.[13] The introduction of fluorine often enhances thermal stability.[4] Thermogravimetric Analysis (TGA) would be the definitive method to determine its decomposition temperature.

Spectroscopic and Chromatographic Characterization

Unambiguous characterization is paramount for confirming the structure and purity of synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.[14][15]

  • ¹H NMR:

    • Aromatic Region (δ 7.0-7.5 ppm): Three protons on the phenyl ring will exhibit complex splitting patterns due to ³J(H,H), ⁴J(H,H), and through-space J(H,F) couplings.

    • Aliphatic Region (δ 0.9-2.6 ppm): The hexanoate chain will show characteristic signals: a triplet around δ 2.5 ppm for the α-CH₂ group adjacent to the carbonyl, a triplet around δ 0.9 ppm for the terminal CH₃ group, and overlapping multiplets for the other three CH₂ groups.

  • ¹³C NMR:

    • Carbonyl Carbon (δ ~170 ppm): The ester carbonyl carbon will appear as a distinct downfield signal.

    • Aromatic Carbons (δ 115-160 ppm): Six signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹J(C,F) ≈ 250 Hz), which is a definitive diagnostic feature. The carbons adjacent to the C-F bond will also show smaller C-F couplings. The C-Cl bond will also influence the chemical shifts.[16]

  • ¹⁹F NMR:

    • This technique is highly specific for fluorine-containing molecules.[17] A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment. Coupling to nearby aromatic protons may be observed.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.[14]

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (m/z 244 for ¹²C₁₂H₁₄³⁵Cl¹⁹F¹⁶O₂).

  • Isotopic Pattern: A crucial diagnostic feature is the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

  • Fragmentation: Common fragmentation pathways include the loss of the hexanoyloxy radical or neutral hexanoic acid, and cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[18]

  • C=O Stretch: A strong, sharp absorption band around 1760-1775 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-O Stretch: Bands in the region of 1250-1100 cm⁻¹ correspond to the C-O stretching of the ester.

  • Aromatic C=C Stretches: Medium intensity bands will appear in the 1600-1450 cm⁻¹ region.

  • C-F and C-Cl Stretches: Absorptions for these bonds typically appear in the fingerprint region below 1400 cm⁻¹.

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the identity, purity, and consistency of each synthesized batch.

Caption: A typical quality control workflow for synthesized chemical entities.

Chemical Reactivity and Derivatization Potential

The inherent chemical functionalities of 4-chloro-2-fluorophenyl hexanoate allow for several types of chemical transformations.

  • Ester Hydrolysis (Saponification): As previously noted, treatment with a strong base like NaOH or KOH will readily cleave the ester bond, yielding the sodium or potassium salt of hexanoic acid and 4-chloro-2-fluorophenol. This is a primary degradation pathway but also a useful synthetic transformation.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient due to the electron-withdrawing effects of the halogens and the ester group. This makes it susceptible to SNAr. The fluorine atom is generally a more facile leaving group than chlorine in SNAr reactions.[19] This allows for the selective replacement of fluorine with other nucleophiles (e.g., amines, alkoxides, thiols) to generate a library of derivatives while keeping the chlorine atom intact.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (4-chloro-2-fluorophenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The hexanoate moiety would be converted to 1-hexanol.

Biological and Pharmacological Context

The chemical properties described directly inform the potential of this molecular scaffold in a drug discovery context.

  • Lipophilicity and Permeability: The high estimated logP suggests the molecule will readily cross lipid membranes, a property often desirable for targeting intracellular proteins. However, very high lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Metabolic Stability: The presence of fluorine and chlorine can block sites of oxidative metabolism on the aromatic ring, potentially increasing the half-life of the molecule in vivo.[3] The ester linkage, however, is a potential site for metabolic cleavage by esterase enzymes.

  • Target Interactions: The chlorine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for high-affinity ligand-protein binding.

The 4-chloro-2-fluorophenyl moiety is a component of various biologically active compounds, and its derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.[5][6] The hexanoate chain can serve as a lipid tail to anchor the molecule in a membrane or a hydrophobic pocket of a target protein.

Conclusion

4-Chloro-2-fluorophenyl hexanoate is a synthetically accessible molecule with a rich chemical profile. Its properties are defined by the interplay between the lipophilic alkyl chain and the electronically distinct halogenated aromatic ring. A thorough understanding of its synthesis, stability, and reactivity is essential for its application in research. The analytical methodologies detailed in this guide, particularly the multi-technique approach of NMR, MS, IR, and chromatography, provide a robust framework for the unambiguous characterization and quality control of this and related derivatives, paving the way for their exploration in drug discovery and materials science.

References

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2015). Arch Pharm (Weinheim). Available at: [Link]

  • The synthetic method of -chloro-4 fluorophenyl benzyl ketones. (N.D.). Google Patents.
  • 4-Chloro-2-fluorophenyl isocyanate. (N.D.). PubChem. Available at: [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). MDPI. Available at: [Link]

  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011). International Journal of Molecular Sciences. Available at: [Link]

  • Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. (N.D.). Google Patents.
  • Separation of homologous n-alkylammonium hexanoates by reverse-phase thin layer chromatography with continuous development. (N.D.). ScienceDirect. Available at: [Link]

  • 4-Chloro-2-fluorophenylacetic acid. (2025). Chemsrc. Available at: [Link]

  • 4-Chloro-2-fluorobenzene-1-carboximidamide Properties. (2025). EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. (N.D.). Organic Syntheses. Available at: [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. (2016). Taylor & Francis Online. Available at: [Link]

  • Chromatographic separations of aromatic carboxylic acids. (N.D.). PubMed. Available at: [Link]

  • Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). (N.D.). Cheméo. Available at: [Link]

  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). ResearchGate. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. Available at: [Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. (2025). PubMed. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (N.D.). PMC. Available at: [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. Available at: [Link]

  • Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. (2024). MDPI. Available at: [Link]

  • Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. (2026). PubMed. Available at: [Link]

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2025). ResearchGate. Available at: [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (N.D.). PMC. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy (NMR). (N.D.). Chemistry LibreTexts. Available at: [Link]

  • Molecularly Imprinted Polymer-Based Chiral Stationary Phases for Chromatographic Enantioseparation. (N.D.). PubMed. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (N.D.). ResearchGate. Available at: [Link]

  • Applications of Chromatographic Separation Techniques in Food and Chemistry. (N.D.). MDPI. Available at: [Link]

  • Core practical 4: Investigate the hydrolysis of halogenoalkanes. (N.D.). Pearson qualifications. Available at: [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach in the Design of Potent Anticancer Drugs. (2023). CNR-IRIS. Available at: [Link]

  • Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. (N.D.). Pulsus Group. Available at: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2025). ResearchGate. Available at: [Link]

  • Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes: Enhanced Thermal Stability, Hydrophobicity, and Noncovalent Modification Potential. (N.D.). MDPI. Available at: [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). (N.D.). PMC. Available at: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (N.D.). Google Patents.
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  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). (2025). ResearchGate. Available at: [Link]

  • Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. (N.D.). ResearchGate. Available at: [Link]

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  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. (2022). MDPI. Available at: https://www.mdpi.com/1422-8599/25/3/116
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Advanced Safety & Handling Guide: Fluorinated Phenyl Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Hazards of Bioisosteres

In modern drug discovery, fluorinated phenyl keto esters (e.g., ethyl 4,4,4-trifluoro-3-oxo-1-phenylbutanoate and its derivatives) are prized intermediates.[1] The strategic introduction of fluorine modulates pKa, lipophilicity, and metabolic stability, acting as a bioisostere for labile C-H or C-OH bonds.[1]

However, standard Safety Data Sheets (SDS) for these research chemicals are often generic, listing "Irritant" without explaining the Structure-Activity Relationship (SAR) that dictates their true hazard profile.[1] This guide bridges the gap between a generic MSDS and the specific physicochemical realities of fluorinated beta-dicarbonyls.

Part 1: The Molecular Hazard Profile (SAR)

To handle these compounds safely, one must understand why they are reactive.[1] The hazard profile is driven by the interplay between the electron-withdrawing trifluoromethyl group (-CF3) and the phenyl ring.

The Acidity & Enolization Factor

The -CF3 group is a powerful electron-withdrawing group (EWG).[1] When positioned alpha to a ketone, it significantly increases the acidity of the adjacent protons.

  • Implication: These compounds are far more acidic than their non-fluorinated counterparts. They can react vigorously with weak bases, potentially generating heat and pressure in sealed vessels.

  • The Hydrate Trap: Unlike typical ketones, fluorinated ketones often exist in equilibrium with their gem-diol (hydrate) forms upon exposure to atmospheric moisture.[1] This alters their physical state (liquid vs. solid) and stoichiometry in reactions.

Metabolic Liability (The "Defluorination" Risk)

While the C-F bond is generally stable (approx. 116 kcal/mol), specific metabolic pathways or harsh reductive conditions can trigger defluorination .

  • Toxicological Insight: If the phenyl ring facilitates nucleophilic attack or enzymatic oxidation, the molecule may degrade to release fluoroacetate or fluoride ions. Fluoroacetate is a potent inhibitor of the Krebs cycle (aconitase inhibitor).

Visualization: Reactivity & Degradation Pathways

The following diagram maps the stability and potential degradation routes that dictate safety protocols.

ReactivityPathways cluster_0 Safety Critical Zone Compound Fluorinated Phenyl Keto Ester GemDiol Gem-Diol (Hydrate Form) Compound->GemDiol + H2O (Atmospheric) Enolate Reactive Enolate Compound->Enolate + Base (Even weak) Degradation Metabolic/Thermal Degradation Enolate->Degradation Oxidation/Reduction Toxicity Fluoroacetate/HF (Potential) Degradation->Toxicity C-F Bond Cleavage

Figure 1: Reactivity profile showing hydration equilibrium and potential toxicity pathways.[1]

Part 2: GHS Classification Framework[1][2]

Since specific CAS numbers for novel derivatives may not have harmonized classifications, use this Class-Based Framework to assign provisional hazards.[1]

Hazard ClassCategorySignal WordHazard Statement (H-Code)Technical Justification
Skin Irritation 2WarningH315: Causes skin irritation.[1][2]High acidity of alpha-protons causes chemical irritation beyond solvent effects.[1]
Eye Irritation 2AWarningH319: Causes serious eye irritation.[1]Vapors (if volatile) and dusts are lachrymators due to the halo-ketone moiety.[1]
Acute Tox (Oral) 4WarningH302: Harmful if swallowed.[1]Potential for metabolic release of toxic fluorinated metabolites (see Section 1.2).[1]
STOT - SE 3WarningH335: May cause respiratory irritation.[1][3]Fluorinated esters often possess high volatility and mucous membrane activity.
Flammable Liq. 3 or 4WarningH226/H227: Flammable/Combustible.[1]Depends on MW.[1] Trifluoroacetoacetate is H226; Phenyl derivatives are likely H227 (Combustible).[1]

Part 3: Safe Handling & Storage Protocol (The Self-Validating System)

Do not rely on generic "Good Laboratory Practice." Implement a Self-Validating System where the efficacy of safety controls is verified before the hazard is introduced.

Engineering Controls & Verification[1]
  • Ventilation: Use a chemical fume hood.[1][3]

    • Validation: Verify face velocity is >100 fpm (0.5 m/s) using a vane anemometer before opening the container.

  • Material Compatibility: Fluorinated ketones can act as solvents for certain plastics.[1]

    • Protocol: Use Glass or Teflon (PTFE) containers.[1] Avoid PVC or low-density polyethylene (LDPE) for long-term storage as plasticizers may leach, contaminating the sample and compromising container integrity.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient permeation resistance for fluorinated esters, especially in the presence of carrier solvents like DCM.

  • Primary Barrier: Nitrile gloves (Minimum thickness: 0.11 mm) are acceptable for splash protection only.[1]

  • High-Risk Operations: For synthesis or transfer of >100g, use Laminate (Silver Shield/4H) gloves under nitrile outer gloves.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1] Face shields are required if handling >1L.[1]

The "Dry-System" Workflow

Because these compounds readily hydrate (forming the gem-diol), moisture exclusion is a safety and quality critical step.[1]

HandlingWorkflow Start Receipt of Material Inspect Integrity Check (Crystals vs Liquid) Start->Inspect Storage Storage: <4°C Inert Atmosphere (Ar/N2) Inspect->Storage If sealed Usage Dispensing (Fume Hood Only) Storage->Usage Warm to RT Prevent Condensation Usage->Storage Purge headspace with Argon Waste Waste Stream: Halogenated Organic Usage->Waste Quench residues

Figure 2: Operational workflow emphasizing moisture exclusion to prevent hydrate formation.

Part 4: Emergency Response & Waste Management[1]

The "HF Contingency"

While these esters are not Hydrofluoric Acid (HF), thermal decomposition (fire) or extreme chemical reduction can release HF gas or fluoride ions.[1]

  • First Aid Protocol:

    • Skin: Wash with soap/water.[1][4] If erythema (redness) persists or delayed pain occurs (suggestive of HF release), apply 2.5% Calcium Gluconate Gel and seek medical attention.[1]

    • Inhalation: Remove to fresh air. Observe for delayed pulmonary edema (up to 24 hours).[1]

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Lab Coat, Double Gloves).[1]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (potential fire hazard with oxidizers/flammables).[1]

  • Neutralize: Wipe the area with a dilute sodium bicarbonate solution to neutralize any acidic hydrolysis products.

Waste Disposal[6]
  • Classification: Halogenated Organic Waste.[1]

  • Prohibition: NEVER mix with strong bases (NaOH/KOH) in the waste container. The heat of enolization/hydrolysis can cause waste bottle over-pressurization and rupture.

References

  • PubChem. (2023).[1] Ethyl 4,4,4-trifluoroacetoacetate - Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Ethyl 4,4,4-trifluoro-3-oxobutanoate. [Link][1]

  • Meanwell, N. A. (2018).[1][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Kyzer, J. L., & Martens, M. (2021).[1][6] Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 678–680.[1][6] [Link][1]

Sources

Methodological & Application

Procedure for acylation of fluorochlorobenzene using aluminum chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Acylation of Fluorochlorobenzene

Executive Summary

This application note details the robust protocol for the Friedel-Crafts acylation of fluorochlorobenzene derivatives, specifically focusing on 1-chloro-4-fluorobenzene to synthesize 1-(5-chloro-2-fluorophenyl)ethan-1-one . This transformation is a critical node in the synthesis of antifungal pharmacophores (e.g., Voriconazole intermediates) and fluoroquinolone antibiotics.

The protocol deviates from standard textbook descriptions by employing a Perrier Addition Mode to maximize regioselectivity and minimize oligomerization. Special emphasis is placed on the thermodynamics of aluminum chloride (


) quenching—the highest risk operation in this workflow.

Mechanistic Insight & Regiochemistry

The acylation of 1-chloro-4-fluorobenzene presents a classic study in competing directing effects. Both fluorine and chlorine are halogens that deactivate the ring inductively but direct ortho/para via resonance.

  • Fluorine Effect: Despite being the most electronegative element, fluorine's 2p orbitals overlap efficiently with the aromatic

    
    -system (2p-2p overlap), making it a potent ortho/para director relative to chlorine.
    
  • Chlorine Effect: Chlorine's 3p orbitals have poor overlap with the ring's 2p system (3p-2p mismatch), resulting in a weaker directing influence.

Regiochemical Outcome: The acylium ion attacks the position ortho to the fluorine atom. The para position relative to fluorine is blocked by the chlorine atom.

Figure 1: Mechanistic Pathway (DOT Visualization)

FriedelCraftsMechanism Reagents Acyl Chloride + AlCl3 Complex Acylium Complex [R-C=O]+ [AlCl4]- Reagents->Complex Lewis Acid Activation Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack (Ortho to F) Substrate 1-chloro-4-fluorobenzene Substrate->Sigma Product Product Complex (Ketone-AlCl3) Sigma->Product Re-aromatization (-HCl) Final 1-(5-chloro-2-fluorophenyl) ethan-1-one Product->Final Acid Hydrolysis (Quench)

Caption: The reaction proceeds via the formation of a discrete acylium-aluminate ion pair, followed by regioselective attack ortho to the fluorine substituent.

Critical Material Attributes (CMA)

The success of this reaction is binary; it either works well or fails catastrophically based on the quality of the Aluminum Chloride.

MaterialSpecificationCriticalityRational
Aluminum Chloride (

)
Anhydrous, Granular (99%+)High Moisture converts

to inactive hexahydrate. "Yellow"

(ferric impurity) is acceptable, but "White" is preferred for purity.
Dichloromethane (DCM) Water < 0.02% (KF)MediumWater consumes catalyst. DCM is chosen for its solubility profile of the acylium complex.
Acetyl Chloride Distilled, clearMediumHydrolyzed acetyl chloride (acetic acid) kills the catalyst.

Detailed Protocol: Perrier Addition Mode

Safety Warning:


 reacts violently with water, releasing HCl gas.[1][2][3][4] All glassware must be oven-dried. Perform all operations in a fume hood.
Phase A: Generation of the Electrophile (The Perrier Method)

Why this method? Adding the substrate to the pre-formed acylium complex (Perrier) prevents the substrate from interacting with free


, reducing polymerization side-reactions common in the Bouveault method (mixing catalyst and substrate first).
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (Teflon blade), nitrogen inlet, and pressure-equalizing addition funnel.

  • Inerting: Flush the system with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Charge Dichloromethane (DCM) (5 volumes relative to substrate) and Aluminum Chloride (1.2 equivalents).

    • Note: A 20% excess of

      
       is required because the product ketone acts as a Lewis base, complexing 1 equivalent of the catalyst.
      
  • Activation: Cool the suspension to 0–5°C. Add Acetyl Chloride (1.1 equivalents) dropwise over 15 minutes.

    • Observation: The solid

      
       will dissolve/digest, and the solution will turn yellow/orange as the acylium salt forms. Stir for 30 minutes at 0°C.
      
Phase B: Acylation[6]
  • Substrate Addition: Dissolve 1-chloro-4-fluorobenzene (1.0 equivalent) in 1 volume of DCM. Load this into the addition funnel.

  • Reaction: Add the substrate solution dropwise to the acylium complex, maintaining internal temperature

    
    .
    
    • Exotherm: This step is exothermic.[1][2][3][4] Control rate to prevent solvent boil-off.

  • Completion: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitor: HCl gas evolution will cease upon completion.

Phase C: The "Reverse Quench" (Critical Safety Step)

Standard error: Adding water to the reaction flask causes a violent "volcano" eruption. Correct procedure: Pour the reaction mixture into the aqueous phase.

  • Preparation: In a separate beaker, prepare a slurry of Crushed Ice (500g) and Conc. HCl (50 mL) . The acid prevents the formation of insoluble aluminum hydroxide gels (emulsions).

  • Quenching: Slowly pour the organic reaction mixture into the vigorously stirred ice/acid slurry.

    • Caution: Significant HCl evolution will occur.[1][2][3]

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer once with DCM.

    • Wash combined organics with water, then 5%

      
       (to remove acid), then Brine.
      
    • Dry over

      
       and concentrate.
      
Figure 2: Process Workflow

Workflow cluster_dry Dry Zone (N2 Atmosphere) cluster_wet Wet Zone (Quench) Step1 Charge DCM + AlCl3 (Cool to 0°C) Step2 Add Acetyl Chloride (Form Acylium Ion) Step1->Step2 Step3 Add Fluorochlorobenzene (Maintain <10°C) Step2->Step3 Step4 Reaction Age (2-4 hrs @ RT) Step3->Step4 Step6 REVERSE QUENCH (Pour Rxn into Ice) Step4->Step6 Transfer Step5 Prepare Ice/HCl Slurry Step5->Step6 Step7 Phase Separation (Remove Al-salts) Step6->Step7

Caption: Operational workflow emphasizing the separation of the anhydrous reaction phase and the exothermic hydrolysis (quench) phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<80%) "Dead" CatalystVerify

fumes in air. If it doesn't fume, it's hydrated. Use fresh bottle.
Emulsion during workup Aluminum Hydroxide formationThe quench was not acidic enough. Add more conc. HCl to dissolve the aluminum salts.
Wrong Isomer Temperature too highHigh temps (>40°C) can cause thermodynamic equilibration or loss of regioselectivity. Keep addition cold.
Dark/Tarry Product PolymerizationSubstrate was added too fast or local hot-spots occurred. Improve stirring and cooling.

References

  • Friedel-Crafts Acylation Mechanism & Scope

    • Title: Friedel-Crafts Acylation[5][6][7][8][9][10][11][12]

    • Source: Organic Chemistry Portal[12]

    • URL:[Link][11]

  • Regioselectivity in Halogenated Benzenes

    • Title: Directive Effects in Electrophilic Arom
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Safety Handling of Aluminum Chloride

    • Title: Aluminum Chloride Anhydrous - Safety Data Sheet[1][3]

    • Source: Fisher Scientific[3]

  • Industrial Application (Voriconazole Intermediate)

    • Title: Process for the preparation of Voriconazole[4]

    • Source: Google P
    • URL

Sources

Using Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate as a drug intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate in Medicinal Chemistry

Executive Summary

This compound (CAS: 951886-40-1) is a high-value pharmacophore scaffold used primarily in the synthesis of Histone Deacetylase (HDAC) inhibitors , Matrix Metalloproteinase (MMP) inhibitors , and lipophilic drug conjugates. Its structure combines a metabolically robust dihalogenated aryl cap (4-chloro-2-fluorophenyl) with a C6-linker ending in a reactive ester.

The specific "4-chloro-2-fluorophenyl" moiety is a critical bioisostere in medicinal chemistry. The fluorine atom at the ortho position modulates the acidity of the aromatic ring and alters the conformation via dipole interactions, while the para-chlorine atom blocks metabolic oxidation (CYP450-mediated hydroxylation) at the most reactive site, significantly enhancing the in vivo half-life of the final drug candidate.

This guide details the synthesis, purification, and downstream application of this intermediate, providing self-validating protocols for researchers in preclinical drug development.

Technical Specifications & Properties

PropertySpecification
Chemical Name This compound
CAS Number 951886-40-1
Molecular Formula C₁₄H₁₆ClFO₃
Molecular Weight 286.73 g/mol
Appearance Off-white to pale yellow solid (low melting point) or viscous oil
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Key Functional Groups Aryl Ketone (Friedel-Crafts handle), Ethyl Ester (Carboxyl precursor), Aryl Halides (F, Cl)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis Protocol: Regioselective Friedel-Crafts Acylation

The most robust method to generate this intermediate is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl adipyl chloride. This protocol is optimized to minimize the formation of the ortho-isomer and bis-acylated byproducts.

Mechanism & Causality[5]
  • Substrate: 1-chloro-3-fluorobenzene.

  • Directing Effects: Fluorine is an ortho/para director; Chlorine is also ortho/para. However, the position para to the Fluorine (and ortho to Chlorine) is sterically accessible and electronically favored due to the strong resonance donation of Fluorine.

  • Catalyst: Aluminum Chloride (AlCl₃) is required in stoichiometric excess (>1.1 eq) because the product (aryl ketone) complexes with the Lewis acid, deactivating the catalyst.

Step-by-Step Protocol

Reagents:

  • 1-Chloro-3-fluorobenzene (1.0 eq)

  • Ethyl adipyl chloride (Ethyl 6-chloro-6-oxohexanoate) (1.1 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)

  • Dichloromethane (DCM), anhydrous (Solvent)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (N₂ or Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolved.

  • Catalyst Suspension: Charge the flask with AlCl₃ (1.2 eq) and anhydrous DCM (5 mL/mmol). Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Add Ethyl adipyl chloride (1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0°C to form the acylium ion complex (Active Electrophile).

  • Substrate Addition: Add 1-Chloro-3-fluorobenzene (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C. Rationale: Slow addition prevents exotherm-driven polymerization.

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (high Rf) should disappear, and a UV-active ketone spot (lower Rf) should appear.

  • Quenching: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1N HCl. Caution: Highly exothermic hydrolysis of AlCl₃.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Workup: Wash combined organics with saturated NaHCO₃ (to remove acidic impurities) and Brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% Validation: ¹H NMR (CDCl₃) should show a triplet at ~4.2 ppm (ester CH₂) and aromatic signals characteristic of the 1,2,4-substitution pattern.

Downstream Application Pathways

This intermediate serves as a "divergent point" for two major classes of drugs.

Pathway A: Synthesis of HDAC Inhibitors (Hydroxamic Acids)

HDAC inhibitors typically require a "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore.

  • Cap: 4-chloro-2-fluorophenyl (provides selectivity and metabolic stability).

  • Linker: The 6-carbon chain (optimal length for fitting into the HDAC active site tunnel).

  • ZBG: The ester is converted to a hydroxamic acid.

Protocol (Ester to Hydroxamic Acid):

  • Dissolve the keto-ester in MeOH.

  • Add Hydroxylamine hydrochloride (NH₂OH·HCl) and KOH (excess).

  • Stir at 0°C to RT for 2 hours.

  • Acidify carefully to pH 6 to precipitate the hydroxamic acid.

    • Note: The ketone group can be left intact or reduced depending on the desired rigidity of the linker.

Pathway B: Synthesis of Lipophilic Aryl-Alkanoic Acids

Used in PPAR agonists or as lipophilic side-chains for receptor antagonists.

  • Ketone Reduction: Use Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) to reduce the benzylic ketone to a methylene group (-CH₂-). This creates a completely saturated chain.

  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield 6-(4-chloro-2-fluorophenyl)hexanoic acid .

Visualizing the Chemical Workflow

The following diagram illustrates the synthesis and divergent applications of the intermediate.

DrugSynthesis Start1 1-Chloro-3-fluorobenzene Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start1->Reaction Start2 Ethyl Adipyl Chloride Start2->Reaction Intermediate Ethyl 6-(4-chloro-2-fluorophenyl)- 6-oxohexanoate (The Target Intermediate) Reaction->Intermediate Regioselective Acylation PathA Pathway A: HDAC Inhibitors Intermediate->PathA NH2OH.HCl KOH PathB Pathway B: Lipophilic Acids Intermediate->PathB 1. Et3SiH/TFA (Red) 2. LiOH (Hyd) ProdA Aryl-Hydroxamic Acid (Zinc Binding) PathA->ProdA ProdB 6-(4-chloro-2-fluorophenyl) hexanoic acid PathB->ProdB

Figure 1: Synthetic workflow generating the target intermediate and its conversion into HDAC inhibitors or Lipophilic Acids.

Safety & Handling Protocols

  • Lachrymator Hazard: Ethyl adipyl chloride and the resulting intermediate can be mild lachrymators. Handle in a well-ventilated fume hood.

  • Aluminum Chloride: Reacts violently with water. Quench reactions with extreme caution using an ice bath.

  • Waste Disposal: Halogenated organic waste must be segregated. Aqueous layers containing aluminum salts should be neutralized before disposal.

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A.
    • Mechanism Overview:

  • Synthesis of Fluorinated Phenyl Ketones

    • Journal of Medicinal Chemistry, "SAR of Fluorinated Aryl Ketones as Inhibitors," (General Reference for scaffold utility).
    • BenchChem. This compound Product Page. Link

  • HDAC Inhibitor Design (Linker Chemistry)

    • Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies." Molecules, 2015. Link

  • Reduction of Aryl Ketones (Et3SiH/TFA Method)

    • West, C. T., et al. "Ionic hydrogenation of ketones." Journal of Organic Chemistry, 1973. Link

Application Note: Scalable Manufacturing of 4-Chloro-2-Fluorophenyl Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate , a critical intermediate in the manufacturing of fluoroquinolone antibiotics and VEGFR kinase inhibitors. Unlike traditional laboratory methods relying on hazardous sodium hydride (NaH) or cryogenic lithium enolates, this protocol utilizes a Magnesium Chloride (


) / Triethylamine (

) mediated acylation
. This "soft enolization" strategy operates at ambient temperatures, eliminates hydrogen gas evolution, and provides superior regioselectivity, making it the industry standard for kilogram-to-ton scale manufacturing.

Introduction & Strategic Rationale

The 4-chloro-2-fluorophenyl moiety is a pharmacophore found in numerous bioactive compounds. The installation of the


-keto ester functionality is the pivotal step in constructing the heterocyclic cores of these drugs.
The Scale-Up Challenge

Bench-scale synthesis often employs strong bases like Lithium Diisopropylamide (LDA) at -78°C or Sodium Hydride (NaH) in THF. These are unsuitable for manufacturing due to:

  • Cryogenic constraints: Maintaining -78°C in 1000L reactors is energy-intensive and slow.

  • Safety Hazards: NaH generates large volumes of flammable

    
     gas and creates "hot spots" in heterogeneous mixtures.
    
  • Impurity Profiles: Strong bases can cause defluorination (via

    
    ) on the electron-deficient aromatic ring.
    
The Solution: Magnesium-Mediated Acylation

This protocol adopts the Masamune conditions , utilizing anhydrous


 and 

to generate a magnesium bis-enolate in situ. The

ion acts as a Lewis acid, coordinating to the dicarbonyl of the malonate, increasing the acidity of the

-protons and allowing deprotonation by a mild base like triethylamine.

Key Advantages:

  • Safety: No

    
     gas evolution.
    
  • Temperature: Reaction proceeds at 0°C to 25°C.

  • Selectivity: The chelated Magnesium complex prevents side reactions on the halogenated aromatic ring.

Process Chemistry Workflow

Reaction Scheme

The process involves the activation of 4-chloro-2-fluorobenzoic acid to its acid chloride, followed by C-acylation of potassium ethyl malonate (PEM) or diethyl malonate (DEM). This guide focuses on the Potassium Ethyl Malonate (PEM) route for its efficiency in simultaneous coupling and decarboxylation.

ReactionScheme Start 4-Chloro-2-fluorobenzoic Acid Step1 Acid Chloride Formation (SOCl2 / Toluene) Start->Step1 Activation Step3 Coupling & Decarboxylation Step1->Step3 Acylation Step2 Mg-Enolate Formation (PEM + MgCl2 + Et3N) Step2->Step3 Nucleophile Product Ethyl 3-(4-chloro-2-fluorophenyl) -3-oxopropanoate Step3->Product Acid Quench (-CO2)

Figure 1: High-level reaction workflow for the synthesis of the target


-keto ester.

Detailed Experimental Protocol

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Quality Attribute (CQA)
4-Chloro-2-fluorobenzoic acid 1.0SMPurity >98%; Moisture <0.5%
Thionyl Chloride (

)
1.2ActivatorClear, colorless to pale yellow
Potassium Ethyl Malonate (PEM) 1.5NucleophileFree of diethyl malonate; Dry
Magnesium Chloride (

)
1.8Lewis AcidAnhydrous (Water kills reaction)
Triethylamine (

)
2.5BaseDry; Amine content assay
Acetonitrile (MeCN) 10 VolSolventWater content <200 ppm (KF)
Step-by-Step Methodology
Phase A: Acid Chloride Formation
  • Charge a glass-lined reactor with 4-chloro-2-fluorobenzoic acid (1.0 eq) and Toluene (5 volumes).

  • Add catalytic DMF (0.01 eq) to initiate the reaction.

  • Dose Thionyl Chloride (1.2 eq) slowly over 30 minutes, maintaining temperature

    
    .
    
  • Heat to 70°C and age for 2-3 hours. Endpoint control: HPLC shows <0.5% starting acid.

  • Distill excess

    
     and Toluene under vacuum to yield the crude acid chloride as an oil. Do not store long-term; use immediately. 
    
Phase B: Magnesium Enolate Formation & Coupling
  • Charge a separate reactor with Anhydrous

    
     (1.8 eq) and Acetonitrile (10 volumes).
    
    • Note: Acetonitrile is preferred over THF for cleaner impurity profiles in this specific halogenated system.

  • Cool the slurry to 0–5°C.

  • Add Potassium Ethyl Malonate (PEM) (1.5 eq) in one portion.

  • Dose Triethylamine (2.5 eq) dropwise over 1 hour.

    • Observation: The mixture will become a thick white slurry as the Mg-complex forms. Efficient agitation is critical.

  • Age at 20°C for 2 hours to ensure complete enolate formation.

  • Cool back to 0°C.

  • Dose the crude Acid Chloride (diluted in 2 vols MeCN) dropwise over 2 hours.

    • Exotherm Alert: Maintain internal temperature

      
       to prevent O-acylation side products.
      
Phase C: Quench & Decarboxylation
  • Prepare a solution of 10% aqueous HCl (excess).

  • Transfer the reaction slurry into the HCl solution slowly.

    • Safety: Vigorous

      
       evolution occurs here. Ensure reactor venting is open and scrubber is active.
      
  • Stir at 25°C for 1 hour to complete decarboxylation.

  • Extract with Ethyl Acetate or MTBE.

  • Wash organic layer with Sat.[1]

    
     (to remove unreacted acid) and Brine.
    
  • Concentrate to yield the crude

    
    -keto ester.
    

Mechanistic Insight & Visualization

The success of this protocol relies on the formation of a six-membered chelate ring involving the Magnesium ion. This chelation locks the enolate in a specific geometry, preventing O-acylation and activating the carbon center for nucleophilic attack on the acid chloride.

Mechanism Mg Mg++ Complex Chelated Mg-Enolate (Reactive Species) Mg->Complex Coordination Malonate Malonate Enolate Malonate->Complex Chelation Intermediate Acylated Adduct (Tetrahedral) Complex->Intermediate + Acid Chloride (C-Acylation) AcidCl Acid Chloride AcidCl->Intermediate Final Beta-Keto Ester Intermediate->Final Acid Hydrolysis (-CO2)

Figure 2: Mechanistic pathway showing the critical Mg-chelation that directs C-selectivity.

Process Safety & Troubleshooting

Thermal Hazards
  • Acid Chloride Formation: The reaction releases

    
     and 
    
    
    
    gas. Scrubber neutralization (NaOH) is mandatory.
  • Quench Step: The decarboxylation step releases stoichiometric quantities of

    
    . On a large scale, this can pressurize the vessel if the addition of the reaction mixture to acid is too fast. Protocol:  Dose reaction mass into acid, not acid into reaction mass, to control gas evolution rates.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Wet solvents/reagents

is hygroscopic. Ensure KF <200ppm for all solvents. Use fresh

.
O-Acylation Impurity High TemperatureKeep acylation step <10°C. Ensure efficient stirring to prevent hot spots.
Solidification Thick SlurryThe Mg-complex is thick. Use high-torque agitation or increase solvent volume to 12-15 vols.
Residual Acid Incomplete ActivationCheck acid chloride conversion via HPLC (quench sample with MeOH to check methyl ester).

Analytical Specifications

For the final intermediate to be released for downstream API synthesis, it must meet the following criteria:

  • Appearance: Pale yellow to orange oil (often solidifies upon standing if high purity).

  • Assay (HPLC): >97.0% a/a.

  • 1H NMR (CDCl3): Characteristic signals at

    
     12.5 (enol -OH, minor), 4.2 (q, ethyl), 3.9 (s, keto -CH2-).
    
  • Water Content (KF): <0.1%.

References

  • Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Acid Chlorides and Magnesium Malonates." Synthesis, 1993.

  • Rathke, M. W., & Cowan, P. J. "Procedures for the acylation of magnesium ethyl malonate." Journal of Organic Chemistry, 1985.

  • PubChem Compound Summary. "Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate." National Library of Medicine.

  • Safety Data Sheet. "4-Chloro-2-fluorobenzoyl chloride." Thermo Fisher Scientific.

  • Masamune, S., et al. "Magnesium-mediated C-acylation." Journal of the American Chemical Society.

Sources

Cyclization of 6-oxo esters to substituted cyclohexanones or lactones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Topic: Strategic Cyclization of 6-Oxo Esters: A Guide to Synthesizing Substituted Cyclohexanones and Lactones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 6-Oxo Ester as a Bifurcating Synthetic Precursor

In the landscape of organic synthesis, intermediates that offer divergent pathways to structurally distinct molecular scaffolds are of immense value. The 6-oxo ester (or more broadly, a 1,6-ketoester) represents a classic example of such a versatile precursor. Its linear chain, punctuated by two key carbonyl functionalities, can be coaxed to fold upon itself, forging a new carbocyclic ring. The strategic choice of reagents and reaction conditions dictates the outcome of this intramolecular transformation, leading to two primary classes of valuable compounds: substituted cyclohexanones or substituted lactones.

This guide provides a detailed exploration of these two critical cyclization strategies. We will delve into the mechanistic underpinnings of each transformation, offer field-tested experimental protocols, and discuss the key parameters that govern reaction success and selectivity. The aim is to equip researchers with the theoretical knowledge and practical steps required to confidently employ 6-oxo esters in the synthesis of complex molecular architectures.

Chapter 1: The Dieckmann Condensation Route to Substituted Cyclohexanones

The most direct route from a 1,7-diester to a six-membered ring is the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[1][2] This reaction is a cornerstone of carbocycle synthesis, prized for its efficiency in forming stable five- and six-membered rings.[3][4] For a 6-oxo ester to be adapted for this pathway, it is typically derived from a 1,7-diester precursor. The reaction forges a new carbon-carbon bond, yielding a β-keto ester, a highly versatile intermediate that can be readily decarboxylated to the corresponding substituted cyclohexanone.

Theoretical Background & Mechanism

The Dieckmann condensation is a base-catalyzed reaction that proceeds via the formation of an enolate intermediate.[5] The entire process is an equilibrium, and the reaction is driven to completion by the deprotonation of the product, the β-keto ester, which has a highly acidic α-hydrogen between the two carbonyl groups.[3]

The mechanism unfolds in several key steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate ion.[5]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[1] This cyclization step forms a tetrahedral intermediate.

  • Alkoxide Elimination: The tetrahedral intermediate collapses, expelling an alkoxide ion (e.g., ethoxide) to form the cyclic β-keto ester.[6]

  • Irreversible Deprotonation: The expelled alkoxide, or another equivalent of base, deprotonates the newly formed β-keto ester at the highly acidic C-H bond situated between the two carbonyls. This acid-base reaction is thermodynamically favorable and shifts the overall equilibrium towards the product.[3]

  • Acidic Work-up: A final protonation step during aqueous work-up neutralizes the enolate to yield the final cyclic β-keto ester product.[7]

Dieckmann_Condensation Figure 1: Mechanism of the Dieckmann Condensation cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_drive Step 4 & 5: Driving Force & Work-up Start 1,7-Diester Enolate Enolate Intermediate Start->Enolate α-deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Base Base (e.g., NaOEt) Product_KetoEster Cyclic β-Keto Ester Tetrahedral->Product_KetoEster Expulsion of Alkoxide Product_Enolate Product Enolate (Stabilized) Product_KetoEster->Product_Enolate Deprotonation (Irreversible) Final_Product Final Product Product_Enolate->Final_Product Acidic Work-up (H3O+)

Caption: Figure 1: Mechanism of the Dieckmann Condensation.

Key Considerations & Optimization

Successful Dieckmann condensations hinge on careful control of the reaction parameters.

  • Choice of Base: The base must be strong enough to deprotonate the ester's α-carbon but should not promote competing reactions like saponification. Sodium ethoxide (NaOEt) in ethanol is a classic choice when dealing with ethyl esters, as any transesterification is inconsequential.[8] For substrates sensitive to nucleophilic attack or for improved yields, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in aprotic solvents are superior choices.[8][9]

  • Solvent: The choice of solvent is tied to the base. Alcohols are used with their corresponding alkoxide bases. Aprotic solvents like tetrahydrofuran (THF), toluene, or benzene are required for bases like NaH and LDA.[8] Anhydrous conditions are critical to prevent quenching of the base and hydrolysis of the esters.

  • Temperature: Reactions are often initiated at room temperature or with gentle heating. Using stronger bases like LDA often allows for lower reaction temperatures, which can minimize side reactions.[8]

  • Stoichiometry: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the product.[2]

BaseTypical SolventTemperatureKey Advantages/Disadvantages
Sodium Ethoxide (NaOEt)EthanolRefluxInexpensive, classic method. Risk of transesterification with non-ethyl esters.
Sodium Hydride (NaH)THF, TolueneRT to RefluxNon-nucleophilic, avoids saponification. Heterogeneous, requires careful handling (H₂ gas).
Potassium t-Butoxidet-Butanol, THFRTStrong, sterically hindered base. Good for challenging substrates.[9]
Lithium Diisopropylamide (LDA)THF-78 °C to RTVery strong, non-nucleophilic. Ideal for kinetic control and sensitive substrates.[8]

Table 1: Comparison of Common Bases for the Dieckmann Condensation.

Detailed Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

This protocol describes the cyclization of diethyl pimelate as a representative example.

Materials:

  • Diethyl pimelate

  • Sodium metal

  • Anhydrous ethanol

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Base Preparation (Sodium Ethoxide): In the reaction flask, add 50 mL of anhydrous ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all sodium has dissolved to form a solution of sodium ethoxide.

  • Substrate Addition: To the freshly prepared sodium ethoxide solution, add 100 mL of anhydrous toluene. Add a solution of 21.6 g (100 mmol) of diethyl pimelate in 50 mL of anhydrous toluene via the dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add 150 mL of 3 M HCl (aq) to neutralize the mixture and protonate the product enolate. Caution: Gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude β-keto ester can be purified by vacuum distillation to yield ethyl 2-oxocyclohexane-1-carboxylate.

Chapter 2: The Baeyer-Villiger Oxidation Route to Lactones

To synthesize a lactone from a 6-oxo ester, a two-step approach is generally employed. First, the linear keto ester is cyclized to the corresponding cyclohexanone derivative (often via a Dieckmann-type reaction followed by decarboxylation). Second, this cyclic ketone undergoes a Baeyer-Villiger oxidation, which involves the remarkable insertion of an oxygen atom adjacent to the carbonyl group to form a seven-membered lactone (a caprolactone).[10][11]

Theoretical Background & Mechanism

The Baeyer-Villiger oxidation, first reported in 1899, converts ketones into esters or cyclic ketones into lactones using a peroxyacid or peroxide as the oxidant.[10][12] The reaction's mechanism is well-established and proceeds through a key tetrahedral intermediate known as the Criegee intermediate.[10]

  • Carbonyl Activation: The peroxyacid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.

  • Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon to form the Criegee intermediate.[13]

  • Rearrangement (Rate-Determining Step): In a concerted step, an alkyl group attached to the former carbonyl carbon migrates to the adjacent oxygen atom of the peroxide linkage. Simultaneously, the weak O-O bond cleaves, and a carboxylate anion is eliminated as a leaving group.[10] This migration step is the rate-determining step and occurs with retention of stereochemistry at the migrating center.[13]

  • Deprotonation: The resulting protonated lactone is deprotonated to yield the final product.

Baeyer_Villiger Figure 2: Mechanism of the Baeyer-Villiger Oxidation cluster_start Step 1 & 2: Activation & Attack cluster_rearrange Step 3: Rearrangement cluster_final Step 4: Deprotonation Start Cyclic Ketone Criegee Criegee Intermediate Start->Criegee Nucleophilic Attack Peroxyacid Peroxyacid (RCO3H) Oxocarbenium Protonated Lactone Criegee->Oxocarbenium Alkyl Migration & Carboxylate Elimination Final_Product Lactone Product Oxocarbenium->Final_Product Deprotonation

Caption: Figure 2: Mechanism of the Baeyer-Villiger Oxidation.

Key Considerations & Regioselectivity

The most critical aspect of the Baeyer-Villiger oxidation is predicting which of the two α-carbons will migrate. This is governed by "migratory aptitude." The group best able to stabilize a partial positive charge in the transition state will migrate preferentially.[11]

General Migratory Aptitude Order: Tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl[11][13]

This predictability makes the reaction a powerful tool in synthesis. For unsymmetrical cyclohexanones, the more substituted carbon atom will typically migrate, leading to a regioselective outcome.

  • Choice of Oxidant: A variety of peroxyacids can be used. Their reactivity generally correlates with the acidity of the corresponding carboxylic acid.[10] meta-Chloroperoxybenzoic acid (m-CPBA) is a very common, commercially available, and relatively stable choice.[14] Trifluoroperacetic acid (TFPAA), often generated in situ, is much more reactive and is used for less reactive ketones.[10] For greener protocols, hydrogen peroxide can be used in conjunction with a Lewis or Brønsted acid catalyst.[15]

OxidantReactivityTypical Solvent(s)Key Features
m-Chloroperoxybenzoic acid (m-CPBA)ModerateCH₂Cl₂, CHCl₃Widely used, stable, commercially available.[14]
Peracetic acid (CH₃CO₃H)ModerateAcetic Acid, CH₂Cl₂Can be explosive in high concentrations.
Trifluoroperacetic acid (CF₃CO₃H)HighCH₂Cl₂Highly reactive for unreactive ketones; often prepared in situ.[12]
Hydrogen Peroxide (H₂O₂) + Lewis AcidVariableVarious"Green" alternative, but requires a catalyst to activate the H₂O₂.[15]
Urea-Hydrogen Peroxide (UHP) + EnzymeMildEthyl AcetateChemo-enzymatic green method, avoids aqueous conditions.[16][17]

Table 2: Comparison of Common Oxidants for Baeyer-Villiger Oxidation.

Detailed Experimental Protocol: Oxidation of 2-Methylcyclohexanone

This protocol describes the Baeyer-Villiger oxidation of 2-methylcyclohexanone to yield 7-methyl-oxepan-2-one.

Materials:

  • 2-Methylcyclohexanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dissolve 5.6 g (50 mmol) of 2-methylcyclohexanone in 150 mL of dichloromethane. Cool the flask in an ice bath.

  • Oxidant Addition: In a separate beaker, prepare a solution of 12.5 g (~55 mmol, 1.1 eq.) of m-CPBA in 100 mL of dichloromethane. Add this solution slowly to the stirred ketone solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting ketone by TLC or GC-MS. The reaction is typically complete in 6-12 hours.

  • Quenching: Cool the reaction mixture again in an ice bath. Carefully add 10% sodium sulfite solution portion-wise until a test with starch-iodide paper indicates no remaining peroxides. Caution: The quench can be exothermic.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer twice with 50 mL portions of saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and once with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane under reduced pressure.

  • Purification: The resulting crude lactone can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure product.

Chapter 3: Strategic Decision-Making

The choice between synthesizing a cyclohexanone versus a lactone is dictated entirely by the final target molecule. The following workflow illustrates the strategic thinking process starting from a common 1,7-diester precursor.

Decision_Workflow cluster_path1 Pathway A cluster_path2 Pathway B Start 1,7-Diester Precursor Dieckmann Dieckmann Condensation (Base, e.g., NaOEt) Start->Dieckmann Target1 Target: Substituted Cyclohexanone Target2 Target: Substituted Lactone KetoEster Cyclic β-Keto Ester Dieckmann->KetoEster Decarboxylation Saponification & Decarboxylation (e.g., aq. HCl, heat) KetoEster->Decarboxylation Cyclohexanone Final Product: Substituted Cyclohexanone Decarboxylation->Cyclohexanone Cyclohexanone2 Substituted Cyclohexanone (Intermediate from Pathway A) Decarboxylation->Cyclohexanone2 Divert Intermediate BV_Oxidation Baeyer-Villiger Oxidation (Peroxyacid, e.g., m-CPBA) Lactone Final Product: Substituted Lactone BV_Oxidation->Lactone Cyclohexanone2->BV_Oxidation

Caption: Figure 3: Decision workflow for synthesizing cyclohexanones or lactones.

This workflow highlights that the synthesis of the lactone is often sequential, requiring the formation of the cyclohexanone as a key intermediate. Therefore, mastering the Dieckmann condensation is fundamental to accessing both classes of compounds from common acyclic precursors.

References

  • Wikipedia contributors. (2023). Dieckmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). MDPI. [Link]

  • Zahoor, F., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. [Link]

  • Wikipedia contributors. (2023). Baeyer–Villiger oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • Physics Wallah. (2023). Reaction and Mechanism of Dieckmann reaction. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • Online Organic Chemistry Tutor. (2024). Dieckmann Condensation. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

  • Pure Chemistry. (2023). Dieckmann condensation. [Link]

  • Gotor-Fernández, V., et al. (2006). Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate. Green Chemistry. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions. [Link]

  • Slideshare. (2017). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. [Link]

  • Science of Synthesis. (2005). Biocatalysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Halo-Aromatic Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and medicinal chemists dealing with the separation and identification of 4-chloro-2-fluoro and 2-chloro-4-fluoro aromatic isomers.

Ticket Subject: Distinguishing and Purifying 4-Chloro-2-Fluoro vs. 2-Chloro-4-Fluoro Isomers Status: Open Assigned Specialist: Senior Application Scientist[1]

The Core Challenge: The "Isomer Trap"

These two isomers are classic "chromatographic imposters." Because the fluorine and chlorine atoms are merely swapped positions on the benzene ring, their boiling points and lipophilicities (LogP) are nearly identical. Standard C18 HPLC columns and non-polar GC columns often fail to resolve them because they rely primarily on hydrophobic interactions, which are indistinguishable here.

This guide provides a troubleshooting workflow based on electronic differentiation rather than just hydrophobicity.

Diagnostic Module: "Do I have a mixture?"

Before attempting separation, you must confirm the identity of your material. Mass Spectrometry (MS) is useless here as both isomers have the exact same parent ion and very similar fragmentation patterns.

The Solution:


 and 

NMR Spectroscopy
The most reliable self-validating check is the Fluorine-Proton Coupling Constant (

)
.[1]
The Mechanism

Fluorine-19 is spin-active (spin 1/2) and couples strongly with protons.[1] The magnitude of this coupling depends on the distance:

  • Ortho Coupling (

    
    ):  Large (6–10 Hz)
    
  • Meta Coupling (

    
    ):  Medium (4–7 Hz)
    
  • Para Coupling (

    
    ):  Small (< 2 Hz, often unresolved)
    
Troubleshooting Logic

Analyze the splitting pattern of the aromatic protons.

IsomerStructural EnvironmentNMR Signature (Diagnostic)
2-Chloro-4-Fluoro- F is at position 4.[1][2][3][4] It has two ortho protons (H3 and H5).Two large doublets/multiplets with

Hz.
4-Chloro-2-Fluoro- F is at position 2.[1] It has one ortho proton (H3) and one para proton (H5).One large doublet (H3) and one broad singlet or tightly split peak (H5).
Visualization: NMR Decision Tree

NMR_Logic Start Start: Acquire 1H NMR CheckCoupling Analyze Splitting of Aromatic Protons (Focus on J_F-H) Start->CheckCoupling ResultA Two Large Couplings (>8 Hz) (F is flanked by two H's) CheckCoupling->ResultA Symmetric Ortho H's ResultB One Large Coupling (>8 Hz) One Small/Unresolved (<2 Hz) CheckCoupling->ResultB Asymmetric Ortho/Para H's ConclusionA Identity: 2-Chloro-4-Fluoro Isomer ResultA->ConclusionA ConclusionB Identity: 4-Chloro-2-Fluoro Isomer ResultB->ConclusionB

Caption: Logical workflow for distinguishing isomers using Fluorine-Proton coupling constants.

Separation Module: Chromatographic Solutions

If the diagnostic confirms a mixture, use these protocols to separate them.

FAQ: Why isn't my C18 column working?

Answer: C18 phases interact via hydrophobic dispersion forces. Since both isomers have the same atoms, their "greasiness" is identical. You need a stationary phase that interacts with the electron density differences caused by the halogen positions.

Protocol A: HPLC Separation (The "Gold Standard")

Recommended Column: Pentafluorophenyl (PFP) or "Fluoro-Phenyl" phases.[1]

  • Why it works: PFP phases are electron-poor.[1] They engage in specific

    
     interactions and halogen-halogen interactions. The position of the Cl vs. F alters the dipole vector and the electron cloud density on the ring, causing distinct retention times on PFP phases [1].
    

Method Parameters:

Parameter Setting
Stationary Phase PFP (Pentafluorophenyl) propyl, 3µm or 5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH often provides better selectivity than ACN for PFP)
Gradient Isocratic hold often required.[1] Try 55-65% MeOH isocratic.

| Temperature | 25°C (Lower temperature often enhances selectivity) |[1]

Protocol B: GC Separation

Recommended Column: Polar Wax (PEG) columns (e.g., DB-WAX, HP-INNOWax).[1]

  • Why it works: Non-polar columns (DB-1, DB-5) separate by boiling point (ineffective here). Polar columns separate based on dipole moments. The 4-Cl-2-F and 2-Cl-4-F isomers have different net dipole moments due to the vector addition of the C-Cl and C-F bonds relative to the functional group (amine/acid).

Purification Module: Bulk Scale-Up

For preparative scales (>10g) where chromatography is too expensive, utilize solubility differences.[1]

Crystallization Troubleshooting

Scenario: "I have a solid mixture, and I need to enrich one isomer." Strategy: Exploiting Crystal Lattice Energy.

  • Solvent Selection: Do not use simple non-polar solvents (Hexane).[1] Use a binary system like Ethanol/Water or Methanol/Water .[1]

  • The Protocol:

    • Dissolve the mixture in hot Ethanol (minimum volume).

    • Add hot water dropwise until persistent cloudiness appears.[5]

    • Add a few drops of ethanol to clear it.[5]

    • Crucial Step: Cool very slowly to room temperature, then to 4°C. Rapid cooling crashes out both isomers.

    • Seed Crystals: If you have a pure standard of the desired isomer, add a "seed" at room temperature to promote selective nucleation.

Visualization: Method Selection Guide

Method_Selection Input Isomer Mixture Scale What is your scale? Input->Scale Analytical Analytical (<10 mg) Scale->Analytical Prep Preparative (>1 g) Scale->Prep HPLC HPLC: PFP Column (Methanol/Water) Analytical->HPLC Non-volatile/Polar GC GC: Wax Column (Polar Phase) Analytical->GC Volatile Cryst Recrystallization (EtOH/Water) Prep->Cryst First Attempt Deriv Derivatization (e.g., Amide formation) Prep->Deriv If Cryst Fails Deriv->Cryst Then Hydrolyze

Caption: Decision matrix for selecting the appropriate separation technique based on scale and volatility.

Frequently Asked Questions (FAQ)

Q: Can I use a Phenyl-Hexyl column instead of PFP? A: It is a "maybe." Phenyl-Hexyl columns offer


 interactions, but they lack the electron-withdrawing fluorine atoms of the PFP phase.[1] PFP is specifically superior for halogenated aromatics because it induces a "fluorine-fluorine" retention mechanism that Phenyl-Hexyl lacks [1].[1]

Q: My GC peaks are still overlapping on a standard column. What now? A: Lower the ramp rate. A standard 10°C/min ramp is too fast. Try a "soak" method: Ramp to 100°C, hold for 5 minutes, then ramp at 2°C/min through the expected boiling point range. This maximizes the interaction time with the stationary phase.

Q: I'm synthesizing 2-chloro-4-fluorobenzoic acid and getting the other isomer. Where is it coming from? A: Check your starting material.[1] If you started with a diazotization of a chloro-fluoro-aniline, the starting aniline might have been impure. If you started with oxidation of a toluene derivative, the radical halogenation step (if used) can be non-selective. Always QC your starting materials using the NMR method described in Module 2.

References

  • Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from (Demonstrates PFP selectivity for halogenated positional isomers).

  • Phenomenex. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from (Details dipole-dipole and H-bonding mechanisms for PFP phases).[1]

  • BenchChem. (2025).[5][7][8] A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. Retrieved from (General workflow for chloro-fluoroaniline isomer analysis).

  • Iowa State University. NMR Coupling Constants Guide. Retrieved from (Source for standard J-coupling values in aromatics).

Sources

Technical Support Center: Minimizing Des-halo Side Products in Aluminum Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of des-halo (dehalogenation) side product formation during electrophilic aromatic substitution reactions catalyzed by aluminum chloride (AlCl₃). Our focus is on providing not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind des-halo side product formation in AlCl₃-catalyzed reactions?

Dehalogenation, specifically protodehalogenation, is a side reaction where a halogen substituent on an aromatic ring is replaced by a hydrogen atom. In the context of Friedel-Crafts and related reactions, this is often driven by the presence of a strong Lewis acid like AlCl₃ and a proton source, which can be trace water or, more commonly, the hydrogen chloride (HCl) generated in situ.

The proposed mechanism involves the protonation of the halo-aromatic substrate, facilitated by the superacidic environment created by AlCl₃ and HCl. This protonation occurs at the carbon atom bearing the halogen, forming a Wheland-type intermediate (a sigma complex). The subsequent loss of the halogen as a cation (e.g., Cl⁺), complexed with AlCl₃, and the regeneration of the aromatic ring lead to the des-halo product.

Q2: Why is my reaction showing significant dehalogenation? What are the primary contributing factors?

Significant dehalogenation is typically a result of a combination of factors that favor the protodehalogenation pathway over the desired alkylation or acylation. Key contributors include:

  • High Reaction Temperature: Elevated temperatures provide the activation energy needed for the dehalogenation pathway, which can sometimes be higher than that of the desired reaction.[1]

  • Excess Aluminum Chloride: Using a large excess of AlCl₃ can increase the Lewis acidity of the medium to a point where it actively promotes the removal of the halogen.[2]

  • Substrate Reactivity: Aromatic rings that are highly activated (electron-rich) or sterically hindered can be more susceptible to dehalogenation.

  • Presence of Protic Impurities: Water or other protic impurities in the reagents or solvents can generate HCl upon reaction with AlCl₃, fueling the protodehalogenation reaction.[3]

Q3: Are certain halogen substituents (F, Cl, Br, I) more prone to removal than others?

Yes, the susceptibility to removal generally follows the trend of C-X bond strength and the stability of the leaving group. The order of lability is typically:

I > Br > Cl > F

Iodine is the most easily removed halogen due to the weaker C-I bond, while fluorine, with its very strong C-F bond, is the most resistant to cleavage under typical Friedel-Crafts conditions. Chlorinated and brominated aromatics are frequently encountered substrates where this side reaction becomes problematic.[4]

Q4: Can the grade or quality of aluminum chloride affect the extent of dehalogenation?

Absolutely. The purity and handling of aluminum chloride are critical. Anhydrous AlCl₃ is essential for its role as a Lewis acid catalyst.[3] If the AlCl₃ has been exposed to atmospheric moisture, it will contain aluminum hydroxide and HCl. This pre-existing HCl can initiate dehalogenation even before the main reaction begins. Furthermore, the physical properties, such as particle size and surface area, can influence its reactivity and dissolution rate, potentially creating localized "hot spots" of high Lewis acidity that can promote side reactions.[5]

Troubleshooting Guide: Diagnosis and Mitigation Strategies

Problem: Excessive Dehalogenation Observed in Friedel-Crafts Acylation/Alkylation

Symptoms: Your post-reaction analysis (e.g., NMR, GC-MS, LC-MS) shows a low yield of the desired halo-substituted product and a significant peak corresponding to the non-halogenated parent aromatic compound.

Diagnostic Workflow

The following workflow can help diagnose and address the root cause of dehalogenation.

G start Dehalogenation Observed check_temp Is Reaction Temperature > 25°C? start->check_temp check_stoich Is AlCl₃ Stoichiometry > 1.5 eq? check_temp->check_stoich No lower_temp Reduce Temperature (0°C to -20°C) check_temp->lower_temp Yes check_solvent Is Solvent Prone to Complexation or Degradation? check_stoich->check_solvent No reduce_stoich Optimize AlCl₃ Stoichiometry (1.05-1.2 eq) check_stoich->reduce_stoich Yes check_order Was AlCl₃ Added to Halo-Aromatic Directly? check_solvent->check_order No change_solvent Switch to Inert Solvent (e.g., CS₂, CH₂Cl₂) check_solvent->change_solvent Yes reverse_addition Add Halo-Aromatic to Acyl Chloride/AlCl₃ Complex check_order->reverse_addition Yes end_node Problem Mitigated check_order->end_node No lower_temp->end_node reduce_stoich->end_node change_solvent->end_node reverse_addition->end_node

Caption: Troubleshooting workflow for dehalogenation.

Mitigation Strategies & Protocols
Strategy 1: Temperature Control

Causality: The activation energy for protodehalogenation can be significant. By lowering the reaction temperature, you can kinetically disfavor this side reaction relative to the desired acylation or alkylation.[1]

Step-by-Step Protocol:

  • Set up the reaction vessel in a cooling bath (ice-water for 0°C, or a cryostat for lower temperatures).

  • Pre-cool the solvent and the halo-aromatic substrate to the target temperature before adding the catalyst.

  • Add the aluminum chloride portion-wise, ensuring the internal temperature does not exceed the set point by more than 2-3°C.

  • Maintain the low temperature for the duration of the reaction, only allowing it to warm to room temperature during the quenching step if necessary.

Strategy 2: Stoichiometry of AlCl₃

Causality: In Friedel-Crafts acylation, AlCl₃ complexes with the product ketone, necessitating at least a stoichiometric amount.[6] However, a large excess creates a highly acidic environment that promotes dehalogenation. Fine-tuning the amount is crucial.

Step-by-Step Protocol:

  • Begin with a baseline of 1.05 to 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).

  • If dehalogenation is still observed, incrementally decrease the AlCl₃ loading (e.g., to 1.02 equivalents). Be aware that this may slow down the desired reaction.

  • Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

Strategy 3: Choice of Solvent

Causality: The solvent can significantly influence the activity of the Lewis acid.[7] Solvents that can act as Lewis bases (e.g., nitrobenzene) can moderate the activity of AlCl₃. However, some solvents can react with AlCl₃, producing HCl. Inert solvents are often the best choice.

Step-by-Step Protocol:

  • If using a reactive solvent like nitrobenzene or nitromethane, consider switching to a more inert alternative.

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices, but ensure they are rigorously dried, as they can contain traces of HCl or water.

  • For particularly sensitive substrates, carbon disulfide (CS₂) is an excellent, albeit hazardous, choice due to its high inertness.

Strategy 4: Order of Addition

Causality: Adding AlCl₃ directly to the halo-aromatic substrate can lead to dehalogenation before the acylating or alkylating agent is introduced. Pre-forming the active electrophile can prevent this.

Step-by-Step Protocol (for Acylation):

  • In a flask, dissolve the acyl chloride in the chosen anhydrous solvent under an inert atmosphere (N₂ or Ar).

  • Cool the solution to the desired reaction temperature (e.g., 0°C).

  • Slowly add the aluminum chloride to this solution to form the acylium ion-AlCl₄⁻ complex.[8]

  • In a separate flask, dissolve the halo-aromatic substrate in the same anhydrous solvent.

  • Slowly add the substrate solution via an addition funnel to the pre-formed electrophile complex, maintaining strict temperature control.

Comparative Data Table: Impact of Reaction Parameters on Dehalogenation
ParameterCondition A (High Dehalogenation)Condition B (Low Dehalogenation)Rationale
Temperature 40°C0°CKinetically disfavors the dehalogenation pathway.[1]
AlCl₃ (eq.) 2.01.05Reduces excess Lewis acidity, minimizing protic acid strength.[2]
Solvent NitrobenzeneDichloromethaneMinimizes solvent-catalyst interactions that can generate HCl.[7]
Addition Order AlCl₃ added to substrateSubstrate added to AlCl₃/Acyl Chloride complexPrevents direct interaction of substrate with highly acidic catalyst before electrophile is present.
Problem 2: Substrate-Specific Dehalogenation Issues

Symptoms: Dehalogenation is particularly problematic for electron-rich (e.g., halo-anisoles) or sterically hindered halo-aromatics. The strong activating or directing groups make the ring susceptible to protonation.

Mitigation Strategies
Strategy 1: Use of Milder Lewis Acids

Causality: Aluminum chloride is a very strong Lewis acid. For highly reactive substrates, its potency is overkill and promotes side reactions. Milder Lewis acids can effectively catalyze the desired reaction without being aggressive enough to promote significant dehalogenation.[9]

Step-by-Step Protocol:

  • Substitute AlCl₃ with a milder Lewis acid. Common alternatives include:

    • Ferric Chloride (FeCl₃)

    • Zinc Chloride (ZnCl₂)

    • Boron Trifluoride (BF₃·OEt₂)

    • Tin(IV) Chloride (SnCl₄)

  • Screen a range of these catalysts to identify the one that provides the best conversion to the desired product with minimal dehalogenation.

  • Note that reaction times may be longer, and gentle heating might be required to achieve full conversion with milder catalysts.

Mechanistic Deep Dive

The following diagram illustrates the competition between the desired Friedel-Crafts acylation and the undesired protodehalogenation side reaction.

G cluster_0 Reaction Pathways Reactants Halo-Aromatic + Acyl-Cl + AlCl₃ (+ adventitious HCl) Acylium Acylium Ion Electrophile [R-C=O]⁺[AlCl₄]⁻ Reactants->Acylium Productive Pathway Protonation Protonation of Ring (H⁺ from HCl/AlCl₃) Reactants->Protonation Side Reaction Pathway Sigma_Acyl Sigma Complex (Acylation) Acylium->Sigma_Acyl Product_Desired Desired Product (Halo-Aryl Ketone) Sigma_Acyl->Product_Desired -H⁺ Sigma_Dehalo Sigma Complex (Protodehalogenation) Protonation->Sigma_Dehalo Product_Side Side Product (Des-halo Aromatic) Sigma_Dehalo->Product_Side -X⁺

Caption: Competing pathways in AlCl₃-catalyzed reactions.

By carefully controlling the reaction parameters as outlined in this guide, researchers can shift the equilibrium away from the side reaction pathway and maximize the yield of the desired halogenated product.

References
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chegg. (2017). What is the mechanism for this reaction? 1. AlCl3, H20 2. Zn(Hg), HCl 3. NBS, hv Br. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Quora. (2024). What is the purpose of adding aluminium chloride in haloalkane reactions, even though it is not involved in the reaction mechanism or pathway?. [Link]

  • Reddit. (2019). Stoichiometric Catalyst in Friedel Crafts Acylation. [Link]

  • Oreate AI Blog. (2026). The Role of Aluminum Chloride in Chemical Reactions. [Link]

  • P2 InfoHouse. (n.d.). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. [Link]

  • Quora. (2017). What is the function of AlCl3 in the Friedel-Crafts reaction?. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. [Link]

  • Infoscience. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. [Link]

  • Chemistry Learner. (2019). Friedel-Crafts Alkylation Reaction Mechanism With Examples. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • PubMed. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. [Link]

  • Pearson. (n.d.). Propose a mechanism for the aluminum chloride–catalyzed reaction of benzene with chlorine. [Link]

  • ResearchGate. (2025). Aluminum Chloride as a Solid Is Not a Strong Lewis Acid. [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. [Link]

  • Chemguide. (n.d.). Explaining the halogenation of benzene - electrophilic substitution. [Link]

  • Quora. (2019). Is there a way to dehydrate hydrated aluminum chloride for use as a Lewis acid?. [Link]

  • RSC Publishing. (n.d.). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. [Link]

  • ResearchGate. (n.d.). Organic Reactions Catalyzed by Aluminum Chloride. [Link]

  • PubMed. (2023). Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. [Link]

  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... [Link]

  • ResearchGate. (2025). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution | Request PDF. [Link]

  • Reddit. (2021). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aluminum Chloride Hexahydrate?. [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Quora. (2012). Organic Chemistry: Why is AlCl3 used in Fridel-Crafts reaction?. [Link]

  • ResearchGate. (n.d.). CHEMICAL SYNTHESIS OF ALUMINUM CHLORIDE (AlCl) BY COST-EFFECTIVE REDUCTION PROCESS. [Link]

Sources

Technical Support Center: Purification of Oily Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges when purifying this oily, moderately polar keto-ester. Here, we provide in-depth, experience-based troubleshooting advice and detailed protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this specific compound.

Q1: My crude product is a persistent oil and won't crystallize. What is the best approach for purification?

This is a common challenge for molecules of this nature. The combination of the flexible hexanoate chain and the substituted phenyl ring can inhibit the formation of a stable crystal lattice. The most robust and recommended method for purifying such oils is flash column chromatography on silica gel. This technique separates compounds based on their polarity and is highly effective for removing both more polar and less polar impurities.

Q2: What are the likely impurities I need to remove?

Without knowing the specific synthetic route, we can anticipate common impurities based on the structure. These may include:

  • Unreacted starting materials: Such as derivatives of 4-chloro-2-fluorobenzaldehyde or ethyl adipate.

  • Side-products: Resulting from incomplete reactions or side reactions.

  • Reagents and catalysts: From the preceding reaction steps.

  • Solvents: High-boiling point reaction solvents like DMF or DMSO can be particularly challenging to remove.[1]

Q3: Which analytical technique is best for monitoring the purification process?

Thin-Layer Chromatography (TLC) is the indispensable tool for this purpose.[2][3] It is used to:

  • Develop an optimal solvent system for the flash column.

  • Monitor the progress of the column by analyzing collected fractions.

  • Assess the purity of the combined, purified fractions.

A well-developed TLC method is the foundation of a successful column purification.

Purification Workflow Overview

The following diagram outlines the logical flow for purifying your oily product, from initial work-up to the final, pure compound.

G cluster_0 Phase 1: Initial Work-up cluster_1 Phase 2: Method Development cluster_2 Phase 3: Purification & Analysis A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., EtOAc/Water) A->B Isolate organic product C Drying Organic Layer (e.g., over MgSO4/Na2SO4) B->C Remove aqueous impurities D Solvent Removal (Rotary Evaporation) C->D Remove dissolved water E Crude Oily Product D->E Proceed to purification F TLC Analysis (Multiple Solvent Systems) E->F G Identify Optimal Eluent (Target Rf ~0.2-0.3) F->G Select for best separation H Flash Column Chromatography G->H Apply optimized method I Collect Fractions H->I J Analyze Fractions by TLC I->J K Combine Pure Fractions J->K Pool fractions with only product spot L Solvent Removal (Rotary Evaporation) K->L M Pure Oily Product L->M

Sources

Technical Support Center: Ethyl Ester Stability & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Preventing Hydrolysis During Aqueous Workup

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Yield Critical)

Introduction

You are likely here because your ethyl ester yield is lower than expected, or you are observing the corresponding carboxylic acid in your crude NMR. Ethyl esters are generally robust, but they are not invincible. During aqueous workup, you expose your product to the three factors that drive hydrolysis: water , pH extremes , and heat .

This guide is not a textbook definition; it is a troubleshooting system designed to arrest hydrolysis kinetics immediately upon quenching.

Module 1: The Diagnostics (Root Cause Analysis)

Before attempting a fix, you must understand the enemy. Hydrolysis is not random; it is a predictable kinetic event driven by the


 (Base-catalyzed) or 

(Acid-catalyzed) mechanisms.
The Critical Distinction: Acid vs. Base[1][2]
  • Acid Hydrolysis (

    
    ):  This is reversible . If you leave an ester in dilute acid, it reaches an equilibrium. You lose some yield, but often not all.[1]
    
  • Base Hydrolysis (

    
     - Saponification):  This is irreversible .[2] Once the hydroxide attacks the carbonyl and the ethoxide leaves, the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt.[2] This salt cannot revert to the ester under basic conditions. This is where 90% of yield loss occurs during workup. 
    
Risk Assessment Matrix

Use this decision tree to determine the risk level of your current workflow.

HydrolysisRisk Start Start: Reaction Complete Condition Current Reaction pH? Start->Condition Acidic Acidic (e.g., H2SO4, Lewis Acids) Condition->Acidic pH < 4 Basic Basic (e.g., NaOEt, LiHMDS) Condition->Basic pH > 10 LewisAcid Lewis Acid (AlCl3, TiCl4)? Acidic->LewisAcid Quench_Base Risk: Saponification (High) Action: Acidic Buffer (NH4Cl) Basic->Quench_Base Quench_Acid Risk: Exotherm + Acid Hydrolysis Action: Cold Buffer Quench Emulsion Risk: Emulsion Traps Ester in Water Action: Rochelle Salt LewisAcid->Emulsion Yes Standard Standard Separation LewisAcid->Standard No Standard->Quench_Acid

Figure 1: Decision matrix for selecting the appropriate workup strategy based on reaction conditions.

Module 2: The Protocols (Standard Operating Procedures)

Protocol A: The "Cold & Buffered" Neutralization

Use Case: Quenching acid-catalyzed esterifications or removing excess acid. The Trap: Using strong bases (


, 

) or even warm Sodium Bicarbonate (

) can spike the local pH > 12, instantly hydrolyzing sensitive esters.

The Solution:

  • Chill: Cool the reaction mixture to 0°C. Hydrolysis rates drop significantly with temperature (Arrhenius equation).

  • Select Buffer: Do not use water alone. Use a buffer to clamp the pH.

Buffer SystempH RangeApplicationRisk Level
Phosphate Buffer (1.0 M) 7.0Gold Standard. Best for highly sensitive esters.Low
Sat.

8.5Standard for robust esters. Caution:

evolution.[3]
Medium
Ammonium Chloride (

)
5.5Best for quenching basic reactions.Low
Dilute NaOH 14.0FORBIDDEN for ester workups.Critical
  • The "Sandwich" Wash:

    • Wash 1: Water (removes bulk bulk salts/acids).

    • Wash 2: Cold Saturated

      
       (neutralize trace acid). Perform quickly.
      
    • Wash 3: Brine (Saturated NaCl).[3] Essential for removing water from the organic layer.

Protocol B: The Rochelle Salt Method (Aluminum/Lewis Acids)

Use Case: Reactions involving


, DIBAL, or Lewis Acids (

). The Trap: Aluminum salts form gelatinous hydroxides (

) in water. These emulsions trap your ester in the aqueous phase for hours, exposing it to hydrolysis.

The Solution: Sodium Potassium Tartrate (Rochelle Salt).[4][5]

  • Mechanism: Tartrate acts as a bidentate ligand, chelating Aluminum to form a water-soluble complex. This breaks the emulsion and allows rapid phase separation [1].[4]

Step-by-Step:

  • Dilute reaction mixture with ether or EtOAc and cool to 0°C.

  • Add Saturated Aqueous Rochelle Salt solution (approx. 20-50 mL per gram of Aluminum reagent).

  • Vigorous Stirring: Stir rapidly at Room Temperature (RT) until two clear layers appear.

    • Note: This can take 30 mins to 2 hours. Do not rush. The ester is safer in this neutral tartrate solution than in a basic emulsion.

  • Separate layers and wash organic phase with Brine.[6]

Protocol C: The "Salting Out" Technique

Use Case: Highly water-soluble ethyl esters (e.g., ethyl lactate, short-chain esters). The Trap: The ester partitions into the aqueous layer, reducing yield and increasing exposure to hydrolytic conditions.

The Solution: Saturate the aqueous phase with NaCl (Brine) or solid NaCl.

  • Mechanism: Increasing ionic strength (

    
    ) decreases the solubility of non-electrolyte organics in water (Salting-out effect). This forces the ester into the organic phase [2].[7]
    

Module 3: Troubleshooting & FAQs

Q1: I used Saturated to neutralize my acid catalyst, but I still see carboxylic acid in the NMR.

A: You likely experienced local heating or overshoot .

  • Diagnosis: When

    
     hits strong acid, it generates 
    
    
    
    and heat. If you added it too fast, the local temperature spiked.
  • Fix: Pre-wash with water to remove the bulk of the acid before using base. Then, switch to a Phosphate Buffer (pH 7) instead of Bicarbonate. It neutralizes without the pH spike of carbonate bases.

Q2: My layers aren't separating (Emulsion). Can I wait it out?

A: No. Time is the enemy.

  • Fix 1: Add solid NaCl to saturate the aqueous layer (increases density difference).

  • Fix 2: Filter through a pad of Celite. Emulsions are often stabilized by fine particulates.

  • Fix 3: Add a small amount of Methanol (if using Chloroform/DCM) to break surface tension, though this is a last resort as it increases solubility of water in organics.

Q3: Can I store the crude organic layer overnight before drying?

A: Negative. Wet organic solvents (especially Ethyl Acetate, which holds ~3% water) will slowly hydrolyze esters, especially if trace acid/base remains.

  • Protocol: Dry immediately with Anhydrous

    
     or 
    
    
    
    and filter. If you must stop, remove the solvent and store the neat oil in the freezer.

Visual Workflow: The "Safe-Quench" Pathway

SafeQuench Rxn Crude Reaction (Acidic) Cool Cool to 0°C Rxn->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash1 Wash 1: Ice Water (Remove Bulk Acid) Dilute->Wash1 Wash2 Wash 2: Cold Sat. NaHCO3 (Neutralize Trace Acid) Wash1->Wash2 Wash3 Wash 3: Brine (Dehydrate) Wash2->Wash3 Dry Dry (MgSO4) & Concentrate Wash3->Dry

Figure 2: Optimized workflow for quenching acidic esterification reactions to minimize hydrolysis.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Hyde, A. et al. "Managing the Reaction Workup." Organic Process Research & Development2019 , 23, 12, 2588–2600. Link

  • Not Voodoo X. "Workup: Emulsions." University of Rochester. Link

  • Kirby, A. J. "Hydrolysis and Formation of Esters of Organic Acids." Comprehensive Chemical Kinetics1972, 10, 57-207. (Kinetics of ester hydrolysis).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Reference Standards for 6-(4-chloro-2-fluorophenyl)-6-oxohexanoic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 6-(4-chloro-2-fluorophenyl)-6-oxohexanoic acid, a compound with potential therapeutic applications, a comprehensive understanding and control of its impurity profile are paramount. This guide, compiled from the perspective of a seasoned application scientist, provides an in-depth comparison of reference standards for the impurities of this specific API. We will delve into the rationale behind experimental choices, present validated analytical methodologies, and offer a pragmatic framework for selecting and utilizing these critical reagents.

The Genesis of Impurities: A Synthetic and Degradation Perspective

A robust impurity control strategy begins with a thorough understanding of how impurities are formed. For 6-(4-chloro-2-fluorophenyl)-6-oxohexanoic acid, potential impurities can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling.

A plausible and efficient synthetic route to 6-(4-chloro-2-fluorophenyl)-6-oxohexanoic acid is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an activated adipic acid derivative, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1][2][3]

Synthesis_Pathway 1-chloro-3-fluorobenzene 1-chloro-3-fluorobenzene Acylation Friedel-Crafts Acylation 1-chloro-3-fluorobenzene->Acylation Adipic_anhydride Adipic anhydride/ Adipoyl chloride Adipic_anhydride->Acylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylation API 6-(4-chloro-2-fluorophenyl)- 6-oxohexanoic acid Acylation->API

Caption: Proposed Friedel-Crafts acylation synthesis route.

This synthetic pathway allows us to anticipate several potential process-related impurities:

  • Unreacted Starting Materials: Residual 1-chloro-3-fluorobenzene and adipic acid.

  • Isomeric Byproducts: Friedel-Crafts acylation can sometimes lead to the formation of positional isomers. In this case, acylation at other positions on the 1-chloro-3-fluorobenzene ring could occur, leading to isomeric impurities.

  • Over-acylated Products: Although less common in acylation compared to alkylation, polysubstitution is a possibility.[3]

  • Residual Solvents and Reagents: Any solvents or other reagents used in the synthesis and purification steps.

Degradation products, on the other hand, arise from the inherent instability of the API under certain conditions. Forced degradation studies, which involve exposing the API to harsh conditions such as acid, base, oxidation, heat, and light, are essential for identifying these potential degradants.[4][5][6][7] For 6-(4-chloro-2-fluorophenyl)-6-oxohexanoic acid, the ketone and carboxylic acid functional groups are the most likely sites of degradation.

The Imperative of Reference Standards

The adage "you can't control what you can't measure" is particularly true in pharmaceutical analysis. Impurity reference standards are highly characterized materials used to definitively identify and accurately quantify impurities in an API.[8][9] Their use is mandated by regulatory bodies like the FDA and EMA and is a critical component of any robust quality control system.

A Comparative Guide to Impurity Reference Standards

The selection of an appropriate reference standard is a critical decision that impacts the accuracy and reliability of your analytical data. Here, we compare the different types of standards available.

Standard Type Description Pros Cons Best For
Pharmacopeial Standards (e.g., USP, EP) Officially recognized standards provided by pharmacopeias.Highest level of characterization and regulatory acceptance.Limited availability; may not exist for novel or proprietary impurities.Compendial method validation and routine QC for listed impurities.
Certified Reference Materials (CRMs) Produced by accredited suppliers, come with a certificate of analysis detailing identity, purity, and uncertainty.High level of characterization and traceability. Often suitable for regulatory submissions.Can be expensive. May not be available for all known impurities.Quantitative analysis, method validation, and system suitability testing.
In-house or Working Standards Characterized internally against a primary reference standard.Cost-effective for routine use. Can be prepared for any identified impurity.Characterization may not be as extensive as CRMs. Requires significant internal resources to qualify.Routine quality control, process monitoring, and initial screening.
Custom Synthesized Standards Prepared on-demand by specialized chemical synthesis companies.The only option for novel or unlisted impurities. Can be synthesized to desired purity and quantity.Can be expensive and time-consuming to procure. Initial characterization is crucial.Identification and quantification of novel process-related or degradation impurities.

Experimental Protocols for Impurity Profiling

A well-defined analytical method is the backbone of any impurity analysis. Below are detailed, step-by-step methodologies for the two most powerful techniques for impurity profiling: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Quantification

This method is designed to separate the API from its potential impurities and degradation products, making it "stability-indicating."

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Fluorinated phases can also offer alternative selectivity for halogenated compounds.[10]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by the UV spectrum of the API and its impurities).

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Sample and Standard Preparation:

  • API Stock Solution: Accurately weigh and dissolve 6-(4-chloro-2-fluorophenyl)-6-oxohexanoic acid in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of each available impurity reference standard at a concentration of 0.1 mg/mL in the same diluent.

  • Spiked Sample (for method development and validation): Spike the API stock solution with each impurity stock solution to achieve a final impurity concentration of approximately 0.1% relative to the API concentration.

5. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Mobile_Phase Prepare & Degas Mobile Phases A and B HPLC_System Equilibrate HPLC System with Initial Mobile Phase Mobile_Phase->HPLC_System Sample_Prep Prepare API, Impurity Stocks, and Spiked Samples Injection Inject Sample/Standard Sample_Prep->Injection HPLC_System->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection PDA/UV Detection at 254 nm Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Quantification Quantify Impurities using Reference Standard Responses Integration->Quantification

Caption: Workflow for HPLC-UV impurity profiling.

Protocol 2: LC-MS Method for Impurity Identification and Characterization

LC-MS is indispensable for identifying unknown impurities and confirming the identity of known ones.

1. Instrumentation:

  • LC system (as described for HPLC-UV).

  • Mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer) equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Use the same column and mobile phase composition as the HPLC-UV method to facilitate peak correlation. A lower flow rate (e.g., 0.4-0.6 mL/min) may be beneficial for MS sensitivity.

3. Mass Spectrometry Parameters (ESI in Negative Ion Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 50-1000

  • Acquisition Mode: Perform both full scan MS and tandem MS (MS/MS) experiments. For MS/MS, select the precursor ion of interest and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

4. Data Analysis:

  • Determine the accurate mass of the parent ion and its fragments.

  • Use the accurate mass data to propose elemental compositions.

  • Elucidate the structure of the impurity by interpreting the fragmentation pattern and comparing it to the structure of the API.

Conclusion: A Proactive Approach to Purity

The effective control of impurities in 6-(4-chloro-2-fluorophenyl)-6-oxohexanoic acid is a non-negotiable aspect of its development as a safe and effective pharmaceutical agent. This guide has provided a comprehensive framework for understanding, identifying, and quantifying potential impurities through the judicious use of reference standards and validated analytical methods. By adopting a proactive and scientifically sound approach to impurity profiling, researchers and drug developers can ensure the quality and safety of their products, ultimately safeguarding patient health.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Kasar, P. (2025). A review on development and validation of stability-indicating RP-HPLC method for the determination of pharmaceutical drugs. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372.
  • Patel, Y., & Shah, N. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 7(8), 564-569.
  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 1(3).
  • Lough, W. J. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 44(11), 32-37.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Friedel–Crafts reaction. (2023, November 29). In Wikipedia. [Link]

  • Friedel–Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Missouri–St. Louis. [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • stability-indicating-hplc-method Research Articles - Page 6. (n.d.). R Discovery. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps. [Link]

  • Friedel–Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. [Link]

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Safety Operating Guide

Operational Disposal Guide: Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile & Hazard Identification[1]

This guide outlines the mandatory disposal procedures for Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate . As a halogenated ester intermediate (commonly associated with the synthesis of Cathepsin K inhibitors like Odanacatib), this compound presents specific environmental and incineration risks that differ from standard organic waste.

Parameter Data / Specification
Chemical Name This compound
Chemical Family Halogenated Aromatic Ester
Molecular Formula C₁₄H₁₆ClFO₃
Molecular Weight ~286.73 g/mol
Physical State Viscous liquid or low-melting solid (structure-dependent)
Primary Hazard Irritant (Skin/Eye/Respiratory) ; Potential Aquatic Toxicity
Waste Category Halogenated Organic Waste (Strict Segregation Required)
Critical Contaminants Chlorine (Cl), Fluorine (F)
The "Why" Behind the Protocol (Senior Scientist Insight)

Standard organic solvents (acetone, ethanol) are often disposed of via fuel blending or standard incineration. However, This compound contains both Chlorine and Fluorine .

  • Combustion Risk: Upon incineration, the chlorine converts to Hydrogen Chloride (HCl), and the fluorine converts to Hydrogen Fluoride (HF).

  • Infrastructure Damage: HF is highly corrosive to the refractory lining of standard incinerators and glass/metal piping.

  • Regulatory Compliance: Environmental regulations (EPA RCRA in the US, EC 1272/2008 in EU) mandate that halogenated waste be directed to facilities equipped with acid gas scrubbers. Mixing this with non-halogenated waste contaminates the entire stream, exponentially increasing disposal costs.

Waste Stream Decision Logic

Use the following logic flow to determine the correct disposal path for this compound and mixtures containing it.

DisposalLogic cluster_legend Protocol Key Start Start: Waste Generation IsPure Is the waste pure This compound? Start->IsPure IsMixed Is it mixed with other solvents? IsPure->IsMixed No (It's a mixture) StreamA STREAM A: HALOGENATED WASTE (High Temp Incineration + Scrubbing) *MANDATORY FOR THIS CHEMICAL* IsPure->StreamA Yes (Pure Substance) CheckHalogen Calculate Total Halogen Content (Cl + F + Br + I) IsMixed->CheckHalogen Threshold Is Total Halogen > 1000 ppm (0.1%)? CheckHalogen->Threshold Threshold->StreamA Yes (>0.1%) StreamB STREAM B: NON-HALOGENATED WASTE (Fuel Blending/Standard Incineration) Threshold->StreamB No (<0.1%) Legend Note: Even small amounts of this ester usually trigger the Halogenated threshold.

Figure 1: Decision matrix for segregating halogenated pharmaceutical intermediates.

Operational Disposal Protocol

Step 1: Segregation & Container Selection

Do not pour this chemical into the general organic solvent carboy.

  • Container Type: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is acidic or likely to hydrolyze, as HF/HCl evolution can corrode metal.

  • Compatibility: Ensure the container is compatible with the "carrier" solvent if the ester is in solution (e.g., if dissolved in DCM, use glass/HDPE; if in THF, ensure no peroxides are present).

Step 2: Labeling Requirements

Proper labeling is the primary defense against downstream accidents. The label must explicitly state:

  • Full Chemical Name: this compound.

  • Hazard Class: "Halogenated Organic Waste."[1]

  • Specific Constituents: "Contains Fluorine and Chlorine."

  • GHS Pictograms: Irritant (Exclamation Mark).

Step 3: Accumulation & Storage[13]
  • Cap Management: Keep caps tightly closed when not actively adding waste to prevent volatile emissions (RCRA requirement).

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Segregation: Store physically separate from strong oxidizers (e.g., nitric acid) and strong bases (e.g., sodium hydroxide), as esters can hydrolyze exothermically in basic conditions.

Step 4: Final Hand-off
  • Manifesting: When submitting the waste manifest to your EHS (Environmental Health & Safety) department, flag the entry as "Halogenated > 1%" .

  • Treatment Method: Verify that the disposal facility utilizes a Rotary Kiln Incinerator with secondary combustion chambers and acid gas scrubbing systems.

Spill Response Contingency

In the event of a bench-top spill of this compound:

  • Evacuate & Ventilate: If the spill is large (>500 mL) or outside a fume hood, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Surround the spill with an inert absorbent (Vermiculite, dry sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth HDPE jar.

    • Clean the surface with soap and water; collect the rinsate into the same hazardous waste container.

    • Do not flush residue down the sink. This compound is toxic to aquatic life and must not enter municipal water treatment systems.

References & Regulatory Grounding[13][14]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (REACH Regulation).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard reference for halogenated waste segregation).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.